tert-Butyl (3-bromo-2-hydroxypropyl)carbamate
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Overview
Description
tert-Butyl (3-bromo-2-hydroxypropyl)carbamate is a chemical compound with the molecular formula C8H16BrNO3. It is a white, low-melting solid that is used in various chemical reactions and applications. This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-bromo-2-hydroxypropyl)carbamate can be synthesized from di-tert-butyl dicarbonate and 3-bromopropylamine hydrobromide. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving protection and deprotection steps to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromo-2-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include carbonyl compounds.
Reduction: Products include methylene derivatives.
Scientific Research Applications
tert-Butyl (3-bromo-2-hydroxypropyl)carbamate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-2-hydroxypropyl)carbamate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (3-bromopropyl)carbamate
- tert-Butyl (3-azidopropyl)carbamate
Uniqueness
tert-Butyl (3-bromo-2-hydroxypropyl)carbamate is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(3-bromo-2-hydroxypropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNABKMJONOAWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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